molecular formula C14H18N2O4S2 B14666144 S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-22-3

S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14666144
CAS No.: 41287-22-3
M. Wt: 342.4 g/mol
InChI Key: FXEOMSOMYPLDTM-UHFFFAOYSA-N
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Description

S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Propylamine Chain: The quinoline derivative is then reacted with 3-chloropropylamine to form the intermediate 3-(2-quinolyloxy)propylamine.

    Thiosulfate Introduction: The final step involves the reaction of the intermediate with sodium thiosulfate under mild conditions to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiosulfate group can undergo oxidation to form sulfate derivatives.

    Substitution: The amino group in the propylamine chain can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiosulfate group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Halides, hydroxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products Formed:

    Oxidation: Sulfate derivatives.

    Substitution: Various substituted quinoline derivatives.

    Hydrolysis: Breakdown products including quinoline derivatives and thiosulfate ions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Analytical Chemistry: It can serve as a reagent for the detection of certain metal ions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Cell Signaling: It can be used in studies related to cell signaling pathways involving sulfur-containing compounds.

Medicine:

    Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for further investigation.

Industry:

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Environmental Chemistry: Potential application in the removal of heavy metals from wastewater.

Mechanism of Action

The mechanism by which S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the thiosulfate group can participate in redox reactions, affecting cellular processes. The propylamine chain provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.

Comparison with Similar Compounds

  • S-(2-([3-(phenylsulfanyl)propyl]amino)ethyl) hydrogen thiosulfate
  • S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate

Comparison:

  • Structural Differences: While similar in having a thiosulfate group, the quinoline moiety in S-2-((3-(2-Quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique electronic and steric properties compared to the phenylsulfanyl or thiazolyl derivatives.
  • Reactivity: The quinoline-containing compound may exhibit different reactivity patterns due to the aromatic system’s influence on the overall molecule.
  • Applications: The unique structure of this compound may make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.

Properties

CAS No.

41287-22-3

Molecular Formula

C14H18N2O4S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

InChI

InChI=1S/C14H18N2O4S2/c17-22(18,19)21-11-9-15-8-3-10-20-14-7-6-12-4-1-2-5-13(12)16-14/h1-2,4-7,15H,3,8-11H2,(H,17,18,19)

InChI Key

FXEOMSOMYPLDTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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